N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
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Overview
Description
“N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide” is a chemical compound that has been studied for its potential therapeutic applications . It is structurally characterized and its efficacy to inhibit in vivo angiogenesis has been evaluated .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The specific details of the synthesis process are not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of “N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide” has been analyzed using techniques such as FTIR, 1H-NMR, and mass spectral analysis . These techniques provide information about the functional groups present in the molecule and their arrangement.properties
IUPAC Name |
N-[2-methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-16(19)18-15-7-6-14(9-12(15)2)20-11-13-5-4-8-17-10-13/h3-10H,1,11H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUMHXFGNALJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CN=CC=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
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